molecular formula C8H17N3O B2357259 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one CAS No. 1501593-74-3

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one

Cat. No.: B2357259
CAS No.: 1501593-74-3
M. Wt: 171.244
InChI Key: QEHUQVCNWYOKPR-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one is a compound with the CAS Number: 1501593-74-3. It has a molecular weight of 171.24 and its IUPAC name is 3-(2-(dimethylamino)ethyl)-5-methylimidazolidin-4-one . It is stored at a temperature of -10 degrees and has a purity of 95%. It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 171.24 . It is in liquid form and is stored at a temperature of -10 degrees .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Novel Compounds

    Researchers have used this chemical as a starting material or intermediate in the synthesis of new compounds. For instance, Meziane et al. (1998) developed a solvent-free method for preparing ethyl 1-oxo-1,2-dihydropyrimido[1,6-a]benzimidazol-4-carboxylates, using a related compound, Ethyl 2-(Benzimidazol-2-yl)-3-(dimethylamino)acrylate (Meziane, Rahmouni, Bazureau, & Hamelin, 1998).

  • Formation of Triazafulvalene System

    Uršič et al. (2010) explored the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, a new triazafulvalene system, via reactions involving a related compound, (5Z)-5-[(dimethylamino)methylene]-3-methylimidazolidine-2,4-dione (Uršič, Svete, & Stanovnik, 2010).

Pharmacological Research

  • Antiulcer Agents

    Terashima, Muraoka, and Ono (1995) investigated the antiulcer properties of a compound structurally similar to 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one. Their research focused on its mechanism as an H+/K(+)-ATPase inhibitor, demonstrating its potential in treating ulcers (Terashima, Muraoka, & Ono, 1995).

  • Cardiotonic Activity

    In another pharmacological context, Dorigo et al. (1996) synthesized and tested novel pyrimidine derivatives, including 4-substituted or unsubstituted 2-(dimethylamino)-5-pyrimidinecarboxylates, for cardiotonic activity, revealing the potential of these compounds in cardiac applications (Dorigo et al., 1996).

Antimicrobial Studies

  • Antimicrobial Agents: Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives that displayed significant antimicrobial activity against various bacterial and fungal strains. These compounds included 4-(4-dimethylamino-6-{4-[5-(4-ethylpiperazin-1-ylmethyl)-4-oxo-2-phenylthiazolidin-3-yl]-phenylamino}-[1,3,5]triazin-2-yloxy)-1-methyl-1H-quinolin-2-one, highlighting the potential of derivatives of this compound in antimicrobial research (Patel, Kumari, & Patel, 2012).

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways .

Cellular Effects

Preliminary studies suggest that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[2-(Dimethylamino)ethyl]-5-methylimidazolidin-4-one may change over time . This could be due to the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that there may be threshold effects observed in these studies, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well defined . The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well defined . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-5-methylimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-7-8(12)11(6-9-7)5-4-10(2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHUQVCNWYOKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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